molecular formula C10H14N4 B3199598 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine CAS No. 1017019-83-8

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine

Cat. No.: B3199598
CAS No.: 1017019-83-8
M. Wt: 190.25 g/mol
InChI Key: MECUKSMMKPCGQW-UHFFFAOYSA-N
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Description

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to exhibit antiviral and antimicrobial activities .

Mode of Action

It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives can intercalate dna . This suggests that 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine might interact with its targets in a similar manner, leading to changes in their function.

Pharmacokinetics

Similar compounds have been shown to exhibit good cell permeability , which could impact the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate alkylating agent, followed by cyclization with a triazole precursor . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine is unique due to its specific structural configuration, which allows it to interact with multiple biological targets. This multi-target interaction is particularly valuable in overcoming drug resistance in cancer therapy .

Properties

IUPAC Name

2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-7(2)9(11)10-13-12-8-5-3-4-6-14(8)10/h3-7,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECUKSMMKPCGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C2N1C=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017019-83-8
Record name 2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine
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2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine
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2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine
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2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine
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Reactant of Route 6
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine

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